molecular formula C23H19FN2O2 B10910546 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10910546
M. Wt: 374.4 g/mol
InChI Key: DLEYZNVOGUEOIZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde derivative in a condensation reaction.

    Attachment of methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The presence of chlorine instead of fluorine can alter its chemical reactivity and biological activity.

    1-(3-fluorophenyl)-3,5-bis(4-hydroxyphenyl)-1H-pyrazole: The hydroxyl groups can significantly change its solubility and interaction with biological targets.

    1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The methyl groups can affect its steric properties and overall stability.

The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which can provide a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19FN2O2/c1-27-20-10-6-16(7-11-20)22-15-23(17-8-12-21(28-2)13-9-17)26(25-22)19-5-3-4-18(24)14-19/h3-15H,1-2H3

InChI Key

DLEYZNVOGUEOIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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